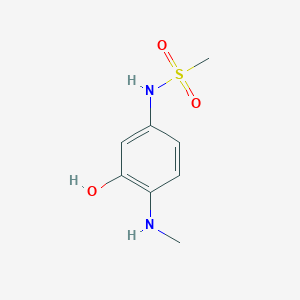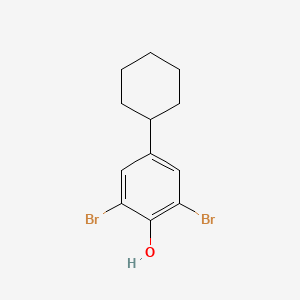![molecular formula C7H4ClIN2 B12097042 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)
6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on a pyrrolo[3,2-c]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Halogenation of Pyrrolo[3,2-c]pyridine: : One common method involves the halogenation of pyrrolo[3,2-c]pyridine. This can be achieved through a two-step process:
Chlorination: The pyrrolo[3,2-c]pyridine is first chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine (I₂) and a suitable oxidizing agent such as silver trifluoroacetate (AgTFA) or sodium iodide (NaI) in the presence of an acid catalyst.
-
Cross-Coupling Reactions: : Another approach involves the use of cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling. These reactions typically employ palladium catalysts and involve the coupling of a chlorinated pyrrolo[3,2-c]pyridine with an iodinated aryl or alkyl boronic acid or stannane.
Industrial Production Methods
Industrial production of 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine often relies on scalable halogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: It can participate in oxidation reactions to form various oxidized derivatives or reduction reactions to remove halogen atoms.
Cross-Coupling Reactions: As mentioned earlier, it can undergo cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated pyrrolo[3,2-c]pyridine derivative, while oxidation might produce a pyrrolo[3,2-c]pyridine oxide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine serves as a versatile building block for constructing more complex heterocyclic compounds. Its halogen atoms provide reactive sites for further functionalization through various chemical reactions.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the materials science industry, this compound is investigated for its potential use in the synthesis of organic semiconductors and other advanced materials due to its electronic properties.
Wirkmechanismus
The mechanism by which 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: Similar in structure but with the iodine atom at a different position.
6-Chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the iodine substituent, which may affect its reactivity and applications.
2-Iodo-1H-pyrrolo[3,2-c]pyridine:
Uniqueness
6-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This dual halogenation also enhances its potential as a versatile intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C7H4ClIN2 |
|---|---|
Molekulargewicht |
278.48 g/mol |
IUPAC-Name |
6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3,11H |
InChI-Schlüssel |
WDOLVKKFGVARCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN=C1Cl)C=C(N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene](/img/structure/B12096964.png)



![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)





![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)

![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)

